N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO4/c22-15-5-3-4-14-20(26)13-9-8-12(10-18(13)28-21(14)15)24-19(25)11-27-17-7-2-1-6-16(17)23/h1-10H,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBHVPKEKZKFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the common synthetic routes for N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the xanthenone core followed by coupling with the fluorophenoxy acetamide moiety. Key steps include:
- Chlorination at the 5-position of the xanthenone using agents like POCl₃ or N-chlorosuccinimide.
- Amide bond formation via coupling of the chlorinated xanthenone with 2-(2-fluorophenoxy)acetic acid using carbodiimide catalysts (e.g., EDC/HOBt) .
- Purification via column chromatography or recrystallization to isolate the final product. Reaction conditions (solvent, temperature, and catalyst choice) are critical for yield optimization .
Q. Which spectroscopic techniques are employed for structural characterization?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substitution patterns, particularly the chloro and fluorophenoxy groups .
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the xanthenone and amide bonds) .
- Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns .
Q. What initial biological assays are used to screen this compound’s activity?
- Enzyme inhibition assays (e.g., kinase or protease targets) to assess binding affinity .
- Cellular viability assays (MTT or ATP-based) for cytotoxicity profiling .
- Fluorescence-based imaging to evaluate potential as a probe, leveraging the xanthene core’s photophysical properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalyst screening : Testing alternative coupling agents (e.g., DCC vs. EDC) to reduce side reactions .
- Temperature control : Lower temperatures (~0–5°C) during amide coupling minimize decomposition .
- Real-time monitoring : Use TLC or inline IR to track reaction progress and adjust conditions dynamically .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Dose-response profiling : Clarify whether observed discrepancies arise from concentration-dependent effects .
- Target specificity assays : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target vs. off-target interactions .
- Structural analogs comparison : Test derivatives (e.g., chloro vs. fluoro substituents) to isolate substituent-specific effects .
Q. How does the fluorophenoxy group influence the compound’s pharmacokinetics and target binding?
- Lipophilicity enhancement : The fluorine atom increases logP, improving membrane permeability (measured via PAMPA assays) .
- Electron-withdrawing effects : Stabilizes the acetamide bond against hydrolysis, enhancing metabolic stability (confirmed via HPLC stability studies) .
- Receptor interactions : Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions with target proteins (validated via molecular docking simulations) .
Q. What computational methods are used to predict binding modes and structure-activity relationships (SAR)?
- Molecular dynamics simulations model conformational flexibility and binding pocket interactions .
- QSAR models correlate substituent electronic parameters (Hammett constants) with biological activity .
- Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity sites .
Methodological Considerations
- Data contradiction analysis : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity assays) .
- Crystallographic challenges : For X-ray studies, co-crystallization with target proteins may require heavy-atom derivatives (e.g., selenomethionine incorporation) .
- Batch variability mitigation : Standardize synthetic protocols (e.g., strict anhydrous conditions) and characterize intermediates rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
